molecular formula C6H5BrClNO B1522326 4-Bromo-2-chloro-5-methoxypyridine CAS No. 1020253-15-9

4-Bromo-2-chloro-5-methoxypyridine

Cat. No. B1522326
M. Wt: 222.47 g/mol
InChI Key: ROFQXQOLLAPAOR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2-chloro-5-methoxypyridine is 222.47 . The InChI code for this compound is 1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 .


Physical And Chemical Properties Analysis

4-Bromo-2-chloro-5-methoxypyridine has a molecular weight of 222.47 . It is a solid at room temperature and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.6±0.1 g/cm3 .

Scientific Research Applications

1. Organic Synthesis “4-Bromo-2-chloro-5-methoxypyridine” is used as a building block in organic synthesis . It’s a halogenated pyridine, which means it can participate in various types of reactions to form more complex molecules. The presence of bromine, chlorine, and a methoxy group on the pyridine ring makes it a versatile intermediate for the synthesis of a wide range of compounds .

2. Pharmaceutical Research Halogenated pyridines, like “4-Bromo-2-chloro-5-methoxypyridine”, are often used in the development of pharmaceuticals . The specific properties of this compound could make it useful in the synthesis of drugs, although the exact applications would depend on the specific drug being developed.

3. Material Science Derivatives of pyridine compounds can be used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) or organic solar cells. The ability of these compounds to form π-conjugated systems makes them useful in these applications.

4. Agrochemical Research Halogenated pyridines are often used in the synthesis of agrochemicals . The specific properties of this compound could make it useful in the synthesis of pesticides or herbicides, although the exact applications would depend on the specific chemical being developed.

5. Development of Antagonists Building blocks like “4-Bromo-2-chloro-5-methoxypyridine” can be used in the synthesis of antagonists . For instance, it could be used for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

6. Stereocontrolled Synthesis Compounds like “4-Bromo-2-chloro-5-methoxypyridine” can be used in stereocontrolled synthesis . For example, it could be used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .

7. Inhibitor Development “4-Bromo-2-chloro-5-methoxypyridine” could potentially be used in the development of inhibitors . For instance, it could be used in the synthesis of glucose inhibitors that work by reducing blood glucose levels without depending on insulin . These inhibitors could also reduce body weight and lower blood pressure .

8. Synthesis of Ligands This compound could be used in the efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .

9. Development of Antagonists Building blocks like “4-Bromo-2-chloro-5-methoxypyridine” can be used in the synthesis of antagonists . For instance, it could be used for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-bromo-2-chloro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFQXQOLLAPAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674362
Record name 4-Bromo-2-chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-5-methoxypyridine

CAS RN

1020253-15-9
Record name 4-Bromo-2-chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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